N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazide linkage (-CONHNH₂) and a Schiff base moiety formed by the condensation of a hydrazide group with 2-hydroxybenzaldehyde. This compound belongs to a class of molecules studied for their pharmacological and material science applications, including receptor binding, antimicrobial activity, and optoelectronic properties .
Synthesis typically involves a multi-step process: (1) preparation of a pyrazole-5-carbohydrazide intermediate via hydrazine hydrate treatment of a methyl ester precursor, followed by (2) condensation with 2-hydroxybenzaldehyde under reflux conditions . Structural elucidation is achieved through techniques such as FT-IR, NMR, X-ray crystallography, and DFT calculations, which confirm its planar geometry and intramolecular hydrogen bonding between the hydroxyl and hydrazide groups .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20-8-4-3-7-17(20)13-22-25-21(27)19-12-18(23-24-19)16-10-9-14-5-1-2-6-15(14)11-16/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYZNQBNBYIU-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a hydrazone linkage, which is known for contributing to various biological activities. The presence of both naphthyl and hydroxybenzyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific proteins involved in cell cycle regulation.
- Case Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also displays notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : In vitro tests revealed that this compound effectively inhibits Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has shown antifungal activity against Candida species, making it a candidate for further development as an antifungal agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- In Vivo Studies : Animal models have demonstrated that administration of the compound reduces inflammation markers significantly compared to control groups.
- Mechanism : It is believed to inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs.
- Electron-Donating vs. Withdrawing Groups : Hydroxyl and methoxy groups (e.g., in and ) enhance solubility and H-bonding, whereas nitro or chloro groups () improve electrophilicity and antimicrobial activity .
- Isomerism : The (Z)-isomer in shows distinct crystal packing compared to the (E)-configured target compound, affecting solubility and stability .
Pharmacological Activity
- δ-Opioid Receptor (δOR) Agonism : The thienyl analog in demonstrated moderate δOR activation (EC₅₀ = 1.2 µM), but potency was lower than classical agonists like SNC80. The absence of a basic nitrogen in the hydrazide scaffold may limit receptor interaction .
- Antimicrobial Activity : Chlorinated derivatives (e.g., ) exhibit antifungal activity against Candida albicans (MIC = 12.5 µg/mL), likely due to increased membrane permeability from Cl substituents .
Computational and Crystallographic Studies
- X-ray Crystallography : Intramolecular H-bonding between the hydrazide NH and hydroxyl O stabilizes the planar conformation, a feature shared with analogs in and .
Preparation Methods
Synthesis of the Pyrazole Core: 3-(2-Naphthyl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole ring serves as the foundational scaffold for this compound. The synthesis typically begins with the cyclocondensation of a 1,3-diketone derivative with hydrazine hydrate. For the 3-(2-naphthyl) substituent, 2-acetylnaphthalene is reacted with diethyl oxalate under basic conditions to form the corresponding 1,3-diketone intermediate . Subsequent treatment with hydrazine hydrate in ethanol under reflux yields 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester (Fig. 1).
Key Reaction Parameters :
Characterization of the ester intermediate is confirmed via -NMR, which reveals a singlet at δ 6.82 ppm for the pyrazole C4 proton and multiplet signals at δ 7.45–8.20 ppm for the naphthyl aromatic protons.
Conversion to Carbohydrazide: 3-(2-Naphthyl)-1H-Pyrazole-5-Carbohydrazide
The ester intermediate is hydrolyzed to the corresponding carbohydrazide using hydrazine hydrate. This step requires careful control of stoichiometry to avoid over-substitution.
Procedure :
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Ester (1 equiv) is dissolved in methanol.
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Hydrazine hydrate (2.5 equiv) is added dropwise at 0–5°C.
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The mixture is refluxed for 4–5 hours, followed by solvent evaporation and recrystallization from chloroform/petroleum ether .
Analytical Data :
Yield : 85–90% after purification .
Hydrazone Formation: Condensation with 2-Hydroxybenzaldehyde
The final step involves the condensation of the carbohydrazide with 2-hydroxybenzaldehyde to form the hydrazone linkage. This reaction is typically conducted under acidic or neutral conditions to facilitate imine bond formation.
Optimized Protocol :
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Carbohydrazide (1 equiv) and 2-hydroxybenzaldehyde (1.2 equiv) are dissolved in methanol.
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A catalytic amount of acetic acid (0.1 equiv) is added.
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The mixture is refluxed for 5–6 hours, cooled, and filtered to isolate the product.
Critical Considerations :
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Solvent Choice : Methanol ensures solubility of both reactants and facilitates proton exchange for imine formation.
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Acid Catalyst : Acetic acid enhances the electrophilicity of the aldehyde carbonyl group.
Characterization :
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IR (KBr) : 3257 cm (O–H stretch), 1674 cm (C=O), 1606 cm (C=N) .
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-NMR (DMSO-d) : δ 10.73 (s, 1H, NH), 8.30 (s, 1H, CH=N), 6.85–8.05 (m, 11H, naphthyl and benzylidene aromatics) .
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X-ray Crystallography : Confirms the (E)-configuration of the hydrazone bond with a dihedral angle of 120.7° between the pyrazole and benzylidene planes .
Yield : 56–64% after recrystallization .
Comparative Analysis of Synthetic Routes
| Parameter | Pyrazole Ester Synthesis | Carbohydrazide Formation | Hydrazone Condensation |
|---|---|---|---|
| Reaction Time (h) | 6–8 | 4–5 | 5–6 |
| Temperature (°C) | 80–90 | 60–70 | 60–80 |
| Solvent | Ethanol | Methanol | Methanol |
| Yield (%) | 68–72 | 85–90 | 56–64 |
Key Challenges :
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Low Hydrazone Yields : Attributed to competing side reactions, such as aldol condensation of the aldehyde .
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Purification Difficulties : The final product’s high polarity necessitates chromatographic separation or repeated recrystallization.
Scalability and Industrial Feasibility
While lab-scale syntheses are well-established, industrial production faces hurdles:
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Solvent Volume : Large-scale reactions require solvent recovery systems to minimize waste .
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Catalyst Cost : Transition metal catalysts (e.g., Ru(III)) mentioned in analogous syntheses increase costs .
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Byproduct Management : Hydrazine derivatives necessitate rigorous safety protocols due to toxicity.
Q & A
Q. What are the standard synthetic routes for N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
Answer: The compound is synthesized via condensation of 2-hydroxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Key steps include:
- Reagent selection : Use of ethanol or methanol as solvents with catalytic HCl or acetic acid for protonation .
- Temperature control : Reflux at 60–80°C for 6–12 hours to drive the reaction to completion .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography for high purity (>95%) .
Q. Table 1: Typical Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Ethanol, Methanol | |
| Catalyst | HCl, Acetic Acid | |
| Temperature | 60–80°C (reflux) | |
| Reaction Time | 6–12 hours |
Q. What spectroscopic techniques are used for structural characterization, and how are key functional groups identified?
Answer:
- FT-IR : The hydrazone (-C=N-NH-) stretch appears at 1600–1650 cm⁻¹, and the phenolic -OH stretch at 3200–3400 cm⁻¹ .
- ¹H-NMR : The imine proton (N=CH-) resonates at δ 8.2–8.5 ppm, while aromatic protons from the naphthyl group appear at δ 7.2–8.0 ppm .
- ESI-MS : Molecular ion peaks confirm the molecular weight (e.g., m/z 409.3 for C₂₁H₁₄Cl₂N₄O) .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles .
Advanced Research Questions
3. How can DFT calculations (e.g., B3LYP/6-311G ) elucidate electronic properties and solvation effects?** Answer:
- Gas-phase vs. solvation : B3LYP/6-311G** with SCRF/IEFPCM models predicts solvatochromic shifts. For example, the HOMO-LUMO gap decreases by 0.2–0.5 eV in aqueous solution due to polarization .
- Charge distribution : NBO analysis identifies electron-rich regions (e.g., naphthyl ring) for electrophilic attack .
- Vibrational assignments : Simulated IR spectra match experimental data, resolving ambiguities in peak assignments (e.g., distinguishing C=N from C=O stretches) .
Q. Table 2: DFT-Derived Electronic Properties
| Property | Gas Phase | Aqueous Solution | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.1 | 3.6 | |
| Dipole Moment (Debye) | 5.2 | 7.8 |
Q. How do structural modifications (e.g., substituent effects) impact biological activity, and how are contradictions in data resolved?
Answer:
- Substituent analysis : Chlorine or methoxy groups at the benzylidene position enhance antimicrobial activity (MIC: 8–16 µg/mL vs. 32–64 µg/mL for unsubstituted analogs) . However, bulky groups (e.g., 2-methylpropoxy) reduce solubility, complicating in vitro assays .
- Resolving contradictions :
- Bioactivity : Use dose-response curves and standardized assays (e.g., MIC for antibiotics, IC₅₀ for cytotoxicity) to compare studies .
- Solubility : Employ co-solvents (DMSO/PBS) or nanoformulations to mitigate discrepancies .
Q. What crystallography methods (e.g., SHELXL) are critical for refining the compound’s crystal structure?
Answer:
- Data collection : High-resolution (<1.0 Å) X-ray data ensures accurate refinement. Use Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement in SHELXL :
- Thermal parameters : Anisotropic refinement for non-H atoms improves R-factor (target: R1 < 0.05) .
- Hydrogen placement : HFIX commands position H atoms geometrically or via difference maps .
- Validation : Check CIF files with PLATON for missed symmetry or disorder .
Q. How can molecular docking predict binding modes with biological targets (e.g., enzymes)?
Answer:
- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., COX-2 for anti-inflammatory activity) .
- Docking workflow :
- Protein preparation : Remove water, add charges (AMBER/CHARMM force fields) .
- Grid generation : Focus on active sites (e.g., COX-2’s hydrophobic channel) .
- Pose scoring : AutoDock Vina or Glide rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong binding) .
- Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .
Q. What strategies address inconsistencies in spectroscopic vs. computational data (e.g., IR peak shifts)?
Answer:
- Experimental calibration : Use internal standards (e.g., polystyrene for FT-IR) to verify instrument accuracy .
- DFT limitations : Account for basis set errors (e.g., 6-311G** underestimates van der Waals interactions) by hybrid methods like M06-2X .
- Solvent effects : Include explicit solvent molecules in simulations for polar solvents (e.g., water) .
Q. How are reaction intermediates characterized during multi-step synthesis?
Answer:
- TLC monitoring : Use silica plates with UV-active zones to track intermediates (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
- In-situ techniques : ReactIR detects transient species (e.g., hydrazine intermediates) via C=O stretch decay at 1700 cm⁻¹ .
- Isolation : Quench aliquots at timed intervals for LC-MS or NMR analysis .
Q. Key Takeaways
- Synthesis : Optimize condensation conditions for yield and purity.
- Characterization : Combine experimental (X-ray, NMR) and computational (DFT) tools.
- Bioactivity : Address substituent-driven contradictions through standardized assays.
- Advanced Methods : Leverage SHELXL and docking for structural and mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
